
2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide, also known as BISCA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BISCA is a sulfur-containing compound that belongs to the imidazole family. It is a white crystalline solid with a molecular weight of 357.5 g/mol.
Scientific Research Applications
Synthetic Procedures and Biological Interests
Benzazoles and their derivatives, including compounds related to 2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide, are of significant interest in medicinal chemistry due to their diverse biological activities. Synthetic chemists have developed new procedures to access compounds with guanidine moieties, such as 2-aminobenzimidazole, highlighting their potential therapeutic uses. These compounds demonstrate a variety of pharmacological activities, including cytotoxic effects, inhibition of cell proliferation via angiogenesis, and induction of apoptosis. This review discusses the chemical aspects of 2-guanidinobenzazoles as potential therapeutic agents, summarizing the current knowledge on synthetic approaches and pharmacological activities (Rosales-Hernández et al., 2022).
DNA Interaction and Hoechst Analogues
The synthetic dye Hoechst 33258 and its analogues, which share structural similarities with the core structure of this compound, are known for their strong binding to the minor groove of double-stranded B-DNA. These compounds have been widely utilized as fluorescent DNA stains and have found applications in plant cell biology for chromosome and nuclear staining. Hoechst derivatives also serve as radioprotectors and topoisomerase inhibitors, illustrating the wide range of applications stemming from their interaction with DNA (Issar & Kakkar, 2013).
Benzimidazole Hybrids for Anticancer Potential
Recent research has focused on the design and synthesis of benzimidazole derivatives, including structures related to this compound, as anticancer agents. Benzimidazole and its derivatives exhibit a broad range of biological activities due to their resemblance to naturally occurring nitrogenous bases such as purine. This review discusses benzimidazole derivatives showing anticancer properties through various mechanisms, including intercalation, alkylating agents, and inhibition of enzymes critical for cancer cell proliferation. The synthesis of targeted benzimidazole derivatives as anticancer agents represents a promising area of research (Akhtar et al., 2019).
Conversion into CNS Acting Drugs
Benzimidazole derivatives, including analogs of this compound, have been explored for their potential conversion into more potent central nervous system (CNS) acting drugs. This review explores the synthesis and modification of benzimidazole, imidazothiazole, and imidazole compounds for enhanced CNS properties. The review highlights the need for new, more potent CNS drugs to address the increasing incidence of challenging CNS diseases (Saganuwan, 2020).
Comprehensive Review on Benzimidazole Derivatives
A comprehensive review of the pharmacological activities of benzimidazole derivatives, akin to this compound, has been conducted, focusing on recent literature. Benzimidazole scaffolds are prevalent in chemotherapeutic agents due to their bioactivity against a wide range of ailments. This review summarizes the bioactivity of benzimidazole derivatives reported in recent literature, highlighting their significant importance as chemotherapeutic agents in diverse clinical conditions (Brishty et al., 2021).
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-16(19-15-8-4-5-9-15)13-22-17-18-10-11-20(17)12-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXKUOWGIRIIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2528305.png)

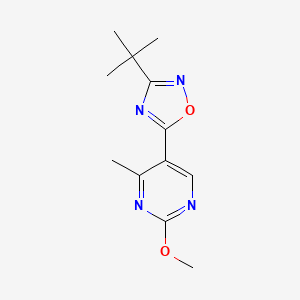
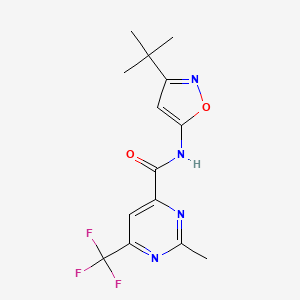

![3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B2528316.png)
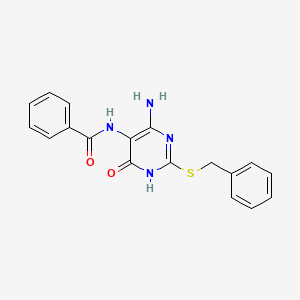
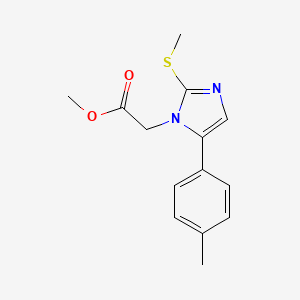
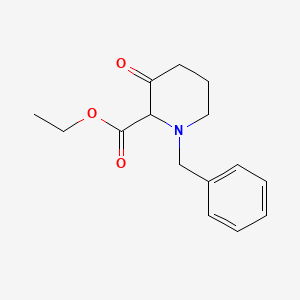
![1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol](/img/structure/B2528322.png)
![4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2528323.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2528324.png)
![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2528326.png)
